2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-
CAS No.: 1199243-95-2
Cat. No.: VC4992621
Molecular Formula: C6H3ClFNO2
Molecular Weight: 175.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199243-95-2 |
|---|---|
| Molecular Formula | C6H3ClFNO2 |
| Molecular Weight | 175.54 |
| IUPAC Name | 3-chloro-6-fluoropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | QRZBIPZNHBOIDN-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Chloro-6-fluoro-2-pyridinecarboxylic acid belongs to the pyridinecarboxylic acid family, distinguished by its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1199243-95-2 |
| Molecular Formula | |
| Molecular Weight | 175.54 g/mol |
| IUPAC Name | 3-chloro-6-fluoropyridine-2-carboxylic acid |
| SMILES | C1=CC(=NC(=C1Cl)C(=O)O)F |
| InChI Key | QRZBIPZNHBOIDN-UHFFFAOYSA-N |
The compound’s planar structure facilitates interactions with biological targets, while the electron-withdrawing halogens (Cl and F) enhance its stability and acidity.
Synthesis and Optimization
Patent-Based Synthesis Route
The most detailed synthesis method, described in CN104003934A, involves a one-step oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate () in dilute sulfuric acid () . Sodium tungstate () and crown ether serve as co-catalysts, enhancing reaction efficiency. Key parameters include:
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Temperature: 70–130°C
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Reaction Time: 0.5–20 hours
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Yield: >85% after purification
Post-reaction purification involves dissolving the crude product in alkaline solution, extracting impurities with organic solvents (e.g., dichloromethane), and crystallizing the target compound via acidification . This method avoids multi-step processes, reducing cost and complexity compared to traditional pyridinecarboxylic acid syntheses.
Physicochemical and Stability Profiles
Thermal and Chemical Stability
The compound’s stability under acidic conditions is evidenced by its synthesis in , though prolonged exposure to strong bases may decarboxylate the carboxylic acid group . Thermal decomposition occurs above 250°C, as inferred from similar pyridine derivatives .
Solubility and Partitioning
Though exact solubility data are unavailable, the presence of ionizable groups suggests:
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Water Solubility: Low at neutral pH, increasing under alkaline conditions.
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Lipophilicity: Predicted log (octanol-water) of 1.8, favoring membrane permeability in biological systems.
Biological Activity and Applications
Herbicidal Activity
As a structural analog of florpyrauxifen-benzyl degradates, this compound exhibits auxin-mimicking properties, disrupting plant cell growth . Field studies on related compounds show efficacy against broadleaf weeds at application rates of 5–10 g/ha .
Material Science Applications
Halogenated pyridines serve as ligands in catalysis. For example, palladium complexes of this compound could facilitate cross-coupling reactions in organic synthesis.
Comparative Analysis with Related Compounds
The 3-Cl/6-F substitution in the target compound enhances bioactivity compared to non-fluorinated analogs, as fluorine’s electronegativity improves membrane permeability.
Recent Developments and Future Directions
Recent patents (e.g., CN104003934A) emphasize process optimization, while agrochemical research explores synergistic effects with benzyl auxins . Future studies should address:
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Environmental Fate: Degradation pathways in soil and water.
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Structure-Activity Relationships: Modifying the pyridine core to enhance selectivity.
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